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Compound of Interest

Compound Name: N-Nitroso Paroxetine

Cat. No.: B13426240

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the toxicological risks associated with N-
Nitroso Paroxetine, a nitrosamine drug substance-related impurity (NDSRI), and N-
Nitrosodimethylamine (NDMA), a well-characterized and potent nitrosamine. The information is
compiled from various scientific studies and regulatory guidance documents to support risk
assessment in pharmaceutical development.

Comparative Data Summary

The following table summarizes key toxicological data for N-Nitroso Paroxetine and NDMA,
facilitating a direct comparison of their risk profiles.

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b13426240?utm_src=pdf-interest
https://www.benchchem.com/product/b13426240?utm_src=pdf-body
https://www.benchchem.com/product/b13426240?utm_src=pdf-body
https://www.benchchem.com/product/b13426240?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13426240?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative

Check Availability & Pricing

Parameter

N-Nitroso Paroxetine

NDMA (N-
Nitrosodimethylamine)

Carcinogenicity Classification

Not explicitly classified by
major agencies. Considered a
cohort of concern as a

nitrosamine impurity[1][2].

Probable human carcinogen
(Group 2A) by IARC; Group B2
by EPA[3][4][5]. Reasonably
anticipated to be a human

carcinogen by NTPJ[6].

Mutagenicity (Ames Test)

Not mutagenic in an OECD
471-compliant bacterial
reverse mutation assay, even

with metabolic activation[7][8].

Mutagenic. Genotoxicity has
been demonstrated in multiple
in vitro and in vivo assay

systems[9].

Genotoxicity in Human Cells

Showed no DNA damage or
micronucleus formation in 2D
and 3D HepaRG cell
models[2]. A weak, non-
positive micronucleus
response was observed in TK6
cells[1].

Induces DNA damage,
micronucleus formation, and
mutations in both 2D and 3D
HepaRG cell cultures[10][11].
Genotoxic in human

lymphoblastoid TK6 cells.

Metabolic Activation

The piperidine ring is resistant
to the a-carbon oxidation step
required for the formation of a
DNA-reactive electrophilic
species[8]. Metabolism is
carried out by multiple human
CYP isoforms including
CYP2C19, CYP2D6, and
CYP3A4[7][8].

Requires metabolic activation
by cytochrome P450 enzymes
(primarily CYP2E1) via a-
hydroxylation to form a
reactive methyldiazonium ion,
which is a potent alkylating
agent[9][12].

Regulatory Acceptable Intake
(Al) Limit

EMA: 1300 ng/day[13].

FDA: 96 ng/day[5][14][15][16].
EMA: 26.5 ng/day (as a
general limit for potent

nitrosamines)[15].

Primary Target Organs for

Toxicity

Data not available.

Liver is a primary target organ
for toxicity and tumor
induction[3][9][17]. Other target
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organs in animal studies
include the lung, kidney, and
stomach([3][4][17].

Experimental Protocols

A comprehensive understanding of the methodologies used to generate the comparative data
is crucial for a sound risk assessment. Below are summaries of key experimental protocols.

1. Bacterial Reverse Mutation Assay (Ames Test - OECD 471)

This assay is a widely used method for evaluating the mutagenic potential of chemical
substances.

e Principle: The test uses several strains of Salmonella typhimurium and Escherichia coli with
mutations in genes involved in histidine or tryptophan synthesis, respectively. These
mutations render the bacteria unable to grow in a medium deficient in that specific amino
acid. The assay measures the ability of a test substance to cause reverse mutations
(reversions) that restore the functional capability of the genes, allowing the bacteria to grow
on a selective medium.

o Methodology for N-Nitroso Paroxetine:
o An OECD 471-compliant bacterial reverse mutation assay was conducted[7][8].

o The study included experimental conditions that supported oxidative metabolism by
cytochrome P450 (CYP) enzymes to assess metabolically activated mutagens[7][8].

o Enhanced Ames Test (EAT) for Nitrosamines:

o Due to inconsistent results with standard Ames tests for some nitrosamines, an "Enhanced
Ames Test" protocol has been developed and is recommended for NDSRIs[1][18]. This
often involves using hamster liver S9 for metabolic activation, which has shown to be more
potent in activating nitrosamines compared to rat liver S9[18][19].

2. In Vitro Genotoxicity Assessment in Mammalian Cells (HepaRG and TKG6)
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These assays provide data on the genotoxicity of substances in human-derived cells, offering a
more relevant model for human risk assessment.

e HepaRG Cell Model:

o Cell Line: The human hepatoma HepaRG cell line is metabolically competent, expressing
a range of phase | and phase Il enzymes comparable to primary human hepatocytes[10]
[20]. These cells can be cultured in both 2D monolayers and 3D spheroids, with 3D
cultures showing higher levels of CYP activity[10][20].

o Endpoints: Genotoxicity is assessed by measuring DNA damage (e.g., using the
CometChip assay) and chromosomal damage (e.g., via the flow cytometry-based
micronucleus assay)[2][20].

o Application to N-Nitroso Paroxetine and NDMA: Studies have utilized both 2D and 3D
HepaRG models to evaluate and compare the genotoxicity of various nitrosamines,
including N-Nitroso Paroxetine and NDMA[2].

e TK6 Cell Model:

o Cell Line: Human lymphoblastoid TK6 cells are often used in mutagenicity and
genotoxicity assays[1]. They can be transduced with specific human CYP enzymes to
create a metabolically competent system for evaluating substances that require metabolic
activation.

o Endpoints: Common endpoints include the micronucleus assay to detect chromosomal
damage and gene mutation assays (e.g., at the thymidine kinase (TK) and hypoxanthine-
guanine phosphoribosyltransferase (HPRT) loci)[1][2].

Visualizations
Experimental Workflow for Nitrosamine Risk Assessment

The following diagram illustrates a typical workflow for the risk assessment of nitrosamine
impurities in pharmaceutical products.
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Caption: Workflow for Nitrosamine Impurity Risk Assessment.
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Metabolic Activation Pathway of NDMA

This diagram illustrates the key metabolic steps leading to the genotoxicity of NDMA.
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Caption: Metabolic Activation Pathway of NDMA.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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